Enhanced Polar Solvent Solubility vs. Triphenylphosphine
Triphenylphosphine hydrochloride exhibits significantly enhanced solubility in polar solvents compared to its parent free base, triphenylphosphine (PPh3). The hydrochloride salt form, being ionic, dissolves readily in polar aprotic solvents such as dichloromethane and tetrahydrofuran, facilitating homogeneous reaction conditions [1]. In contrast, triphenylphosphine is practically insoluble in water and shows only limited solubility in polar solvents [2]. This solubility difference is crucial for reactions conducted in polar media, ensuring the reagent is fully accessible and can interact uniformly with substrates.
| Evidence Dimension | Solubility in Polar Solvents |
|---|---|
| Target Compound Data | Soluble in polar solvents (e.g., dichloromethane, tetrahydrofuran) [1] |
| Comparator Or Baseline | Triphenylphosphine (PPh3): Insoluble in water; soluble in nonpolar solvents (benzene, THF) [2] |
| Quantified Difference | Qualitative solubility profile shift: from nonpolar-favored to polar-favored. |
| Conditions | Standard laboratory conditions (25°C, atmospheric pressure). |
Why This Matters
For applications in polar reaction media, the hydrochloride salt ensures homogeneous conditions, whereas the free base may precipitate, reducing reaction efficiency and reproducibility.
- [1] Kuujia. Triphenylphosphine Hydrochloride. CAS 15647-89-9. Product Description. View Source
- [2] Organotin.org. The impact of Triphenylphosphine on reaction selectivity and yield. Comparative analysis of phosphine properties. View Source
